REACTION_CXSMILES
|
[Na+].[I-:2].F[B-](F)(F)F.[F:8][S:9]([F:21])([F:20])([F:19])([F:18])[C:10]1[CH:15]=[CH:14][C:13]([N+]#N)=[CH:12][CH:11]=1.[C:22]1([O:28][CH3:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C([O-])([O-])=O.[Na+].[Na+]>CC#N>[I:2][C:13]1[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=1.[CH3:29][O:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:13]1[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=1.[CH3:29][O:28][C:22]1[CH:23]=[C:24]([C:13]2[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=2)[CH:25]=[CH:26][CH:27]=1 |f:0.1,2.3,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite 545
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil, Silica column chromatography with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)S(F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 mg | |
YIELD: PERCENTYIELD | 48% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=CC=C(C=C1)S(F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg | |
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1=CC=C(C=C1)S(F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 mg | |
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |